Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate is an organic compound with the molecular formula C17H16O5 It is a derivative of benzoate, featuring an allyloxy group and a formylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate typically involves multiple steps. One common method includes the esterification of 3-hydroxy-5-(4-formylphenoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The allyloxy group can be introduced through a nucleophilic substitution reaction using allyl bromide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Allyl bromide and potassium carbonate in acetone.
Major Products Formed
Oxidation: Methyl 3-(allyloxy)-5-(4-carboxyphenoxy)benzoate.
Reduction: Methyl 3-(allyloxy)-5-(4-hydroxyphenoxy)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The allyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(methoxy)-5-(4-formylphenoxy)benzoate
- Methyl 3-(allyloxy)-5-(4-hydroxyphenoxy)benzoate
- Methyl 3-(allyloxy)-5-(4-carboxyphenoxy)benzoate
Uniqueness
Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate is unique due to the presence of both an allyloxy group and a formylphenoxy group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H16O5 |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
methyl 3-(4-formylphenoxy)-5-prop-2-enoxybenzoate |
InChI |
InChI=1S/C18H16O5/c1-3-8-22-16-9-14(18(20)21-2)10-17(11-16)23-15-6-4-13(12-19)5-7-15/h3-7,9-12H,1,8H2,2H3 |
InChI Key |
JALQPEBREHLQFX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OC2=CC=C(C=C2)C=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.